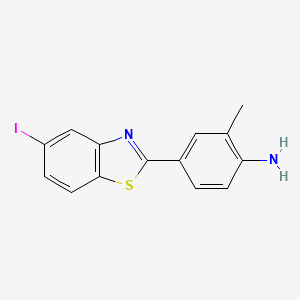![molecular formula C9H9NO B14242974 1h-Pyrrolo[2,1-c][1,4]oxazocine CAS No. 226987-23-1](/img/structure/B14242974.png)
1h-Pyrrolo[2,1-c][1,4]oxazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Pyrrolo[2,1-c][1,4]oxazocine is a heterocyclic compound with a unique structure that combines a pyrrole ring and an oxazocine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrrolo[2,1-c][1,4]oxazocine typically involves the formation of carbon-carbon and carbon-oxygen bonds. One common method is the oxa-Pictet–Spengler reaction, which involves the reaction of a substituted 2-(1H-pyrrol-1-yl)ethanol with an aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid . This method provides a one-step conversion to the desired product with good yields.
Industrial Production Methods
The scalability of the oxa-Pictet–Spengler reaction makes it a promising candidate for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1h-Pyrrolo[2,1-c][1,4]oxazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo-derivatives, while substitution can introduce functional groups like halides or alkyl groups .
Applications De Recherche Scientifique
1h-Pyrrolo[2,1-c][1,4]oxazocine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1h-Pyrrolo[2,1-c][1,4]oxazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1h-Pyrrolo[2,1-c][1,4]oxazocine can be compared with other heterocyclic compounds such as:
Oxazoles: These compounds also contain an oxygen and nitrogen atom in their ring structure but differ in their ring size and position of heteroatoms.
Isoxazoles: Similar to oxazoles but with different positioning of the oxygen and nitrogen atoms.
Oxadiazoles: These compounds have two nitrogen atoms and one oxygen atom in their ring structure.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
226987-23-1 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1H-pyrrolo[2,1-c][1,4]oxazocine |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-8-9-4-3-6-10(9)5-1/h1-7H,8H2 |
Clé InChI |
FRODVHSZRIGYAM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CN2C=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


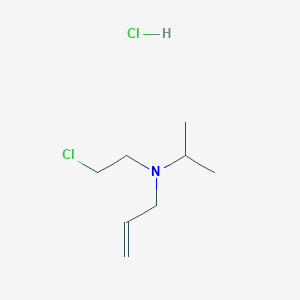
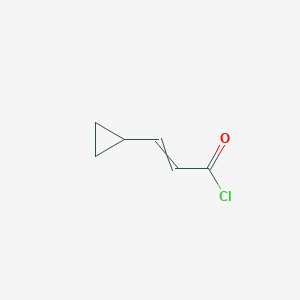
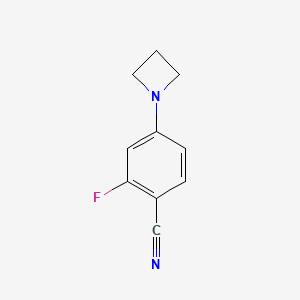
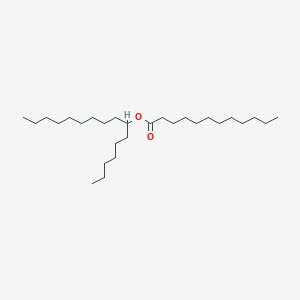
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
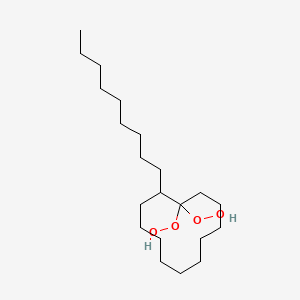
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
